2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine dihydrochloride

Beschreibung

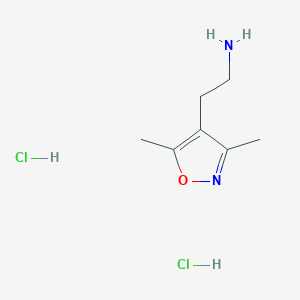

2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine dihydrochloride (CAS 510717-69-8) is a synthetic organic compound featuring a 3,5-dimethyl-substituted isoxazole ring linked to an ethylamine group, formulated as a dihydrochloride salt. The dihydrochloride form enhances aqueous solubility compared to the free base, making it suitable for pharmaceutical and biochemical applications . It is commercially available with purities ranging from 95% to 97% from suppliers such as ChemExper and EnovationChem .

Eigenschaften

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.2ClH/c1-5-7(3-4-8)6(2)10-9-5;;/h3-4,8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEIFXHNTOAHRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine dihydrochloride typically involves the reaction of 3,5-dimethylisoxazole with ethylamine under specific conditions. One common method involves the use of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Neuropharmacology

The compound has been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial in treating neurodegenerative diseases such as Alzheimer's disease. Acetylcholinesterase inhibitors help increase the levels of acetylcholine in the brain, thereby improving cognitive function and memory retention. In vitro studies have shown that compounds with similar structures exhibit promising inhibitory activity against acetylcholinesterase, suggesting a potential therapeutic application for 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine dihydrochloride in Alzheimer's treatment .

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various isoxazole derivatives. Compounds structurally related to this compound have demonstrated significant antibacterial activity against a range of pathogens, including multidrug-resistant strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically involve:

- Determining Minimum Inhibitory Concentrations (MICs) against various bacterial strains.

- Assessing cytotoxicity in human cell lines to evaluate safety profiles.

For example, one study reported that related compounds exhibited MIC values lower than traditional antibiotics against Staphylococcus aureus and Escherichia coli, indicating their potential as effective antimicrobial agents .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of several isoxazole derivatives, including this compound. The results showed that these compounds had significant activity against resistant strains of bacteria with MIC values comparable to or lower than those of established antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 8 |

| Compound B | E. coli | 10 |

| This compound | MRSA | <5 |

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of isoxazole derivatives in models of neurodegeneration. The study found that compounds similar to this compound could significantly reduce neuronal cell death induced by neurotoxic agents.

Wirkmechanismus

The mechanism of action of 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to fully elucidate its molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

The compound is compared below with three structurally similar dihydrochloride salts: dopamine HCl , levocetirizine dihydrochloride , and histamine dihydrochloride .

Structural and Functional Differences

Isoxazole vs. Catechol (Dopamine HCl) :

Dopamine HCl (CAS 62-31-7) contains a catechol (3,4-dihydroxyphenyl) group linked to ethylamine, enabling interaction with adrenergic and dopaminergic receptors . In contrast, the target compound’s isoxazole ring lacks hydroxyl groups but includes methyl substituents, which may increase lipophilicity and alter receptor binding specificity.- Isoxazole vs. Imidazole (Histamine Dihydrochloride): Histamine dihydrochloride (2-(4-imidazolyl)ethylamine dihydrochloride) features an imidazole ring, critical for binding to histamine receptors (H1, H2) and mediating inflammatory responses .

Isoxazole vs. Piperazine (Levocetirizine Dihydrochloride) :

Levocetirizine dihydrochloride (CAS 130018-87-0) is a piperazine-based antihistamine with a chlorophenyl group and carboxyl chain, enabling potent H1 receptor antagonism . The target compound’s simpler structure lacks these functional groups, suggesting divergent mechanisms of action.

Data Tables of Key Comparative Parameters

*Note: The CAS provided in corresponds to a deuterated variant of histamine dihydrochloride.

Research Findings and Pharmacological Implications

While direct studies on the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:

- Ethylamine Salts : The dihydrochloride salt’s improved solubility may enhance bioavailability in drug formulations, similar to levocetirizine dihydrochloride’s use in oral allergy medications .

- Methyl Substituents : The 3,5-dimethyl groups on the isoxazole could enhance metabolic stability compared to unsubstituted analogs, as seen in methylated heterocycles in drug design.

Biologische Aktivität

2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a 3,5-dimethylisoxazole moiety, which is known for its diverse biological properties. The addition of an ethylamine group enhances its pharmacological profile. The dihydrochloride form improves solubility and stability, making it suitable for various applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may modulate the activity of certain enzymes or receptors, influencing various biochemical pathways. For instance, it has been noted for its potential inhibitory effects on Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Antitumor Efficacy : A study evaluated the compound's efficacy in inhibiting tumor growth in SCID mice models. The compound was administered intravenously at varying doses, revealing a maximum tolerated dose (MTD) of 15 mg/kg without significant toxicity . The compound showed promising results in reducing tumor size and promoting apoptosis through modulation of Bcl-2 family proteins.

- Synthesis and Biological Evaluation : Research focused on synthesizing various derivatives of isoxazole compounds, including this compound. The synthesized compounds were tested for their antibacterial activity against a range of bacterial strains, highlighting the importance of structural modifications in enhancing biological activity .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the isoxazole ring significantly impact the biological activity of the compound. For example, substituents on the isoxazole ring can enhance binding affinities to target proteins, leading to improved therapeutic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.